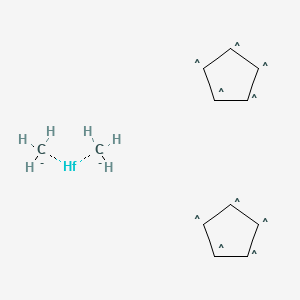
Dimethylbis(cyclopentadienyl)hafnium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(cyclopentadienyl)hafnium(IV) is an organometallic compound with the chemical formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylbis(cyclopentadienyl)hafnium(IV) can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction typically proceeds as follows:
-
Formation of Cyclopentadienylhafnium Dichloride
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Formation of Dimethylbis(cyclopentadienyl)hafnium(IV)
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production methods for Dimethylbis(cyclopentadienyl)hafnium(IV) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(cyclopentadienyl)hafnium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Hydrolysis: The compound can react with water to form hafnium hydroxide and methane.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halides or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Substitution: Various substituted hafnium compounds, depending on the substituent used.
Hydrolysis: Hafnium hydroxide (Hf(OH)₄) and methane (CH₄)
Wissenschaftliche Forschungsanwendungen
Dimethylbis(cyclopentadienyl)hafnium(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Electronics: It is employed in the fabrication of semiconductor devices due to its high thermal stability and unique electronic properties.
Biomedical Research: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Dimethylbis(cyclopentadienyl)hafnium(IV) involves its ability to coordinate with various substrates through its cyclopentadienyl and methyl groups. This coordination facilitates various chemical reactions, such as polymerization and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dimethylbis(cyclopentadienyl)hafnium(IV) is similar to other metallocenes, such as:
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
- Thermal Stability : Dimethylbis(cyclopentadienyl)hafnium(IV) exhibits higher thermal stability compared to its zirconium analogs.
- Electronic Properties : The electronic properties of hafnium-based compounds make them more suitable for applications in electronics and materials science.
List of Similar Compounds
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dihydride
Eigenschaften
Molekularformel |
C12H16Hf-2 |
|---|---|
Molekulargewicht |
338.74 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1; |
InChI-Schlüssel |
APIRBNXPIFVSAN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



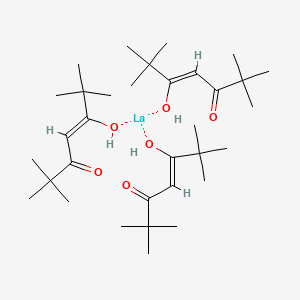

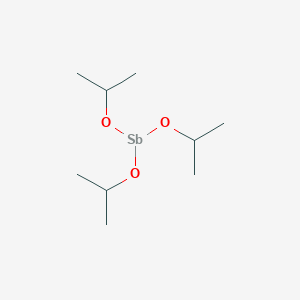
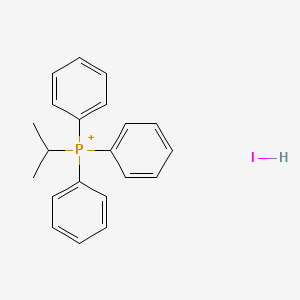

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

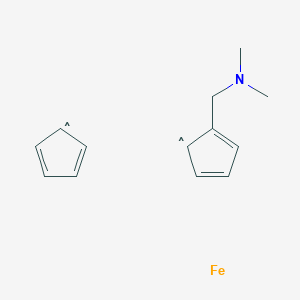
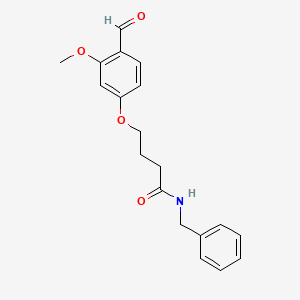
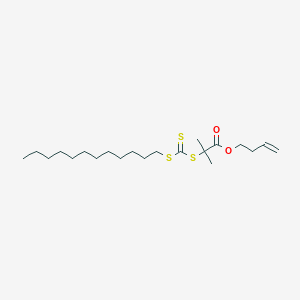

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

